molecular formula C15H14Cl2N2 B1447768 2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile hydrochloride CAS No. 40658-52-4

2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile hydrochloride

Cat. No. B1447768
CAS RN: 40658-52-4
M. Wt: 293.2 g/mol
InChI Key: RJFBFBAYNXASBK-UHFFFAOYSA-N
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Description

2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile hydrochloride, also known as BCPCH, is a chemical compound used in a variety of scientific research applications. It is a white crystalline solid, with a molecular formula of C13H13Cl2N2 and a molecular weight of 266.18 g/mol. BCPCH is an important building block in organic synthesis, and has been used to synthesize a variety of compounds, including pharmaceuticals, insecticides, and dyes. BCPCH is also used in the synthesis of peptide-based drugs and in the study of enzyme-catalyzed reactions.

Scientific Research Applications

Environmental Impact Studies

A significant portion of research involving chlorophenyl compounds, such as 2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile hydrochloride, centers on their environmental impact, particularly their behavior in aquatic environments and potential as environmental contaminants. For example, Krijgsheld & Gen (1986) assessed the consequences of contamination by chlorophenols in the aquatic environment, highlighting moderate toxic effects to both mammalian and aquatic life and the potential for considerable toxicity to fish upon long-term exposure (Krijgsheld & Gen, 1986). Similarly, the study by Peng et al. (2016) on chlorophenols in Municipal Solid Waste Incineration (MSWI) processes identified these compounds as major precursors of dioxins in chemical and thermal processes, including MSWI, which could lead to environmental contamination (Peng et al., 2016).

Chemical Synthesis and Analysis

Research on the nucleophilic displacement reactions involving carbonyl compounds, including chlorophenyl derivatives, has provided insights into the mechanisms of chemical synthesis. Dey (2015) reviewed nucleophilic displacements at carbonyl centers, highlighting the significance of these reactions in organic synthesis and the formation of complex molecules (Dey, 2015). This type of research is crucial for developing new pharmaceuticals and materials science applications.

Environmental Remediation

The study of the fate and biodegradation of chlorophenyl compounds, including 2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile hydrochloride, in the environment is vital for developing remediation strategies. Magnoli et al. (2020) reviewed the behavior of 2,4-D (a related chlorophenyl compound) in agricultural environments, focusing on microbial degradation aspects and the role of microorganisms in remediation processes (Magnoli et al., 2020). Such studies are crucial for improving the environmental safety of chemical compounds used in agriculture and industry.

properties

IUPAC Name

2-(benzylamino)-2-(4-chlorophenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2.ClH/c16-14-8-6-13(7-9-14)15(10-17)18-11-12-4-2-1-3-5-12;/h1-9,15,18H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFBFBAYNXASBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C#N)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.